C12 NBD-Ceramide
Description
Significance of Ceramide and Sphingolipids in Cell Biology
Once considered to be simple structural elements of the cell membrane, sphingolipids are now recognized as pivotal signaling molecules in a vast array of cellular activities. nih.gov This family of lipids, which includes ceramides (B1148491), sphingomyelin (B164518), and glycosphingolipids, is integral to the regulation of cell growth, proliferation, senescence, and apoptosis (programmed cell death). nih.govresearchgate.net Ceramide, composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, sits (B43327) at the metabolic hub of sphingolipid pathways. nih.govwikipedia.org It can be generated through three primary routes: the de novo synthesis pathway, the breakdown of sphingomyelin by sphingomyelinase, and the salvage pathway that recycles sphingosine. wikipedia.org
The biological functions of ceramides are diverse and profound. They act as second messengers, transducing signals that can influence various cellular responses. nih.govresearchgate.net For instance, an accumulation of ceramide has been linked to the induction of apoptosis and the inhibition of cell proliferation. nih.gov Furthermore, sphingolipids and their metabolites are implicated in inflammation, immune cell function, and the cellular response to stressors like heat shock and DNA damage. nih.govresearchgate.net The intricate balance of sphingolipid metabolism is crucial for cellular homeostasis, and disruptions in these pathways have been associated with various diseases. nih.gov
Overview of Fluorescent Lipid Analogs in Biological Research
Investigating the dynamic behavior and localization of lipids within the complex environment of a living cell presents significant challenges. researchgate.net To overcome these hurdles, scientists have developed fluorescent lipid analogs, which are natural lipids chemically modified with a fluorescent tag, or fluorophore. mdpi.com These probes allow for the visualization and tracking of lipid trafficking, metabolism, and distribution within cellular membranes and organelles using techniques like fluorescence microscopy. mdpi.compubcompare.ai
Commonly used fluorophores for tagging lipids include nitrobenzoxadiazole (NBD), BODIPY, pyrene, and dansyl. researchgate.net The choice of fluorophore and its point of attachment to the lipid are critical, as these modifications can potentially alter the molecule's size, polarity, and biological behavior. mdpi.com Ideally, a fluorescent lipid analog should mimic the properties of its natural counterpart as closely as possible to provide accurate insights into cellular processes. researchgate.net These tools have been instrumental in studying membrane dynamics, endocytosis, and the kinetics of lipid-protein interactions. researchgate.netjove.com
Rationale for Utilizing C12 NBD-Ceramide as a Fluorescent Probe
This compound, a fluorescent analog of ceramide, consists of a ceramide molecule with a 12-carbon fatty acid chain to which a nitrobenzoxadiazole (NBD) group is attached. pubcompare.aisigmaaldrich.com This specific structure makes it a valuable tool for several reasons. The NBD fluorophore allows for the sensitive detection and visualization of the ceramide analog within biological systems. pubcompare.ai
A key application of this compound is as a substrate in assays for ceramidase enzymes, particularly alkaline and neutral ceramidases. caymanchem.commedchemexpress.com Studies have shown that this compound is hydrolyzed more efficiently by these enzymes compared to other fluorescent ceramide analogs, such as C6-NBD-ceramide, or radioactively labeled ceramides. oup.com This specificity makes it a preferred substrate for measuring the activity of these particular enzymes. oup.com Conversely, it is a poor substrate for acid ceramidase, allowing for differentiation between the activities of these enzyme classes. caymanchem.comoup.com
The 12-carbon acyl chain of this compound also plays a role in its utility, as studies have indicated that ceramidases can exhibit a preference for longer chain lengths. nih.gov This characteristic, combined with its fluorescent properties, allows researchers to study cellular lipid trafficking, distribution, and the dynamics of ceramide within various cellular compartments and biological membranes. pubcompare.ai
Structure
2D Structure
Properties
Molecular Formula |
C21H32N6O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C21H32N6O6/c22-21(30)16(14-28)24-18(29)10-8-6-4-2-1-3-5-7-9-13-23-15-11-12-17(27(31)32)20-19(15)25-33-26-20/h11-12,16,23,28H,1-10,13-14H2,(H2,22,30)(H,24,29)/t16-/m0/s1 |
InChI Key |
VEJASPOHDYYWFW-INIZCTEOSA-N |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)NC(CO)C(=O)N |
Origin of Product |
United States |
Structural Analogs and Derivatives of C12 Nbd Ceramide
NBD Fluorophore Integration and its Spectroscopic Characteristics in Biological Systems
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive fluorescent probe frequently used in the study of lipids and proteins within biological systems. medchemexpress.combiocompare.com Its integration into the ceramide molecule to form C12 NBD-Ceramide involves covalently attaching the NBD group to the amino group of a 12-carbon fatty acid, which is then linked to the sphingosine (B13886) backbone. This strategic placement of the NBD moiety allows it to report on the local microenvironment within cellular membranes.
A key characteristic of the NBD fluorophore is its sensitivity to the polarity of its surroundings. biocompare.com In aqueous, polar environments, NBD exhibits very weak fluorescence. biocompare.com However, when it partitions into a hydrophobic environment, such as the lipid bilayer of a cell membrane, its fluorescence quantum yield increases significantly, resulting in bright fluorescence in the visible spectrum. biocompare.com This property is advantageous for visualizing lipid trafficking and localization within cells, as the signal is enhanced in the areas of interest. nih.gov The fluorescence of NBD is also sensitive to the presence of cholesterol. biorxiv.org In cholesterol-deficient cells, NBD-labeled ceramides (B1148491) that accumulate in the Golgi apparatus can be more susceptible to photobleaching. biorxiv.org
The spectroscopic properties of the NBD group are well-suited for various biological imaging techniques, including fluorescence microscopy. nih.gov It has excitation and emission maxima that are compatible with common laser sources used in confocal microscopy and flow cytometry. biocompare.comsigmaaldrich.com Specifically, NBD has a maximum excitation wavelength of approximately 465 nm and a maximum emission wavelength of around 535 nm. nih.govsigmaaldrich.com The fluorescence lifetime of the NBD fluorophore is also highly sensitive to the polarity of its environment, providing another parameter for probing cellular microenvironments. biocompare.com
Comparative Analysis with Other NBD-Labeled Ceramide Analogs (e.g., C6 NBD-Ceramide, C12 NBD-Dihydroceramide, C12 NBD-Phytoceramide)
This compound is one of several NBD-labeled ceramide analogs used in research, each with distinct properties based on the length of the acyl chain and modifications to the sphingoid base. A comparative analysis reveals differences in their physical characteristics and their utility as substrates for various enzymes.
C6 NBD-Ceramide vs. This compound: The most significant difference between these two analogs is the length of the NBD-labeled fatty acid chain (6 carbons vs. 12 carbons). This difference in chain length affects their physical properties and their metabolism. This compound, with its longer acyl chain, is considered a long-chain fluorescent ceramide analog. caymanchem.com In contrast, C6 NBD-Ceramide is a short-chain analog that can readily diffuse through membranes. iiarjournals.org Research has shown that this compound is a much better substrate for alkaline and neutral ceramidases compared to C6 NBD-Ceramide, which is hardly hydrolyzed by these enzymes. biocompare.com
C12 NBD-Dihydroceramide: This analog differs from this compound in that it has a saturated bond in the C-4/C-5 position of the sphingosine backbone. oup.com This saturation can affect its recognition by enzymes. For instance, saturation of the C-4/C-5 bond in other ceramides has been shown to reduce their efficiency as substrates for ceramidase. oup.com A study on a neutral ceramidase from Aspergillus oryzae showed that it hydrolyzed C12 NBD-dihydroceramide with about 30% of the activity observed with this compound. nih.gov
C12 NBD-Phytoceramide: Phytoceramides are a class of ceramides containing phytosphingosine (B30862) as the sphingoid base. biorxiv.org C12 NBD-Phytoceramide is a fluorescent analog of this type of ceramide. medchemexpress.comnih.gov The substrate specificity for C12 NBD-Phytoceramide varies among different ceramidases. For example, a neutral ceramidase from rice, OsCDase, did not use NBD-C12-Phytoceramide as a substrate, whereas yeast ceramidases did. biocyclopedia.com Conversely, the human alkaline ceramidase ACER3 was found to have a higher in vitro activity towards D-ribo-C12-NBD-phytoceramide compared to NBD-ceramide or NBD-dihydroceramide. biorxiv.orgmedchemexpress.eu
| Analog | Key Structural Difference from this compound | Relative Enzyme Substrate Efficiency | Primary Research Applications |
|---|---|---|---|
| C6 NBD-Ceramide | Shorter (6-carbon) NBD-labeled acyl chain | Poor substrate for alkaline and neutral ceramidases compared to this compound. biocompare.com | Studies of sphingolipid transport and metabolism, vital staining of the Golgi apparatus. nih.govcaymanchem.com |
| C12 NBD-Dihydroceramide | Saturated bond in the C-4/C-5 position of the sphingosine backbone | Reduced activity as a ceramidase substrate compared to this compound. oup.com | Fluorescent ceramidase substrate. |
| C12 NBD-Phytoceramide | Contains phytosphingosine as the sphingoid base | Substrate for some ceramidases (e.g., yeast, human ACER3) but not others (e.g., rice OsCDase). biorxiv.orgbiocyclopedia.com | Detection of ceramidase activity. medchemexpress.com |
This compound as a Precursor for Other NBD-Labeled Sphingolipids (e.g., C12 NBD-Sphingomyelin, C12 NBD-Glucosylceramide)
Ceramide is a central hub in sphingolipid metabolism, serving as a precursor for the synthesis of more complex sphingolipids such as sphingomyelin (B164518) and glucosylceramide. biorxiv.orgcaymanchem.com When this compound is introduced into cells, it can be metabolized by the same enzymatic pathways that act on endogenous ceramides, leading to the formation of other NBD-labeled sphingolipids. This allows researchers to trace the metabolic fate of ceramide within the cell.
C12 NBD-Sphingomyelin: In the Golgi apparatus, ceramide can be converted to sphingomyelin by the enzyme sphingomyelin synthase, which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide. biorxiv.org this compound can serve as a substrate for this reaction, resulting in the formation of C12 NBD-Sphingomyelin. Conversely, C12 NBD-Sphingomyelin can be hydrolyzed by sphingomyelinase to yield this compound, demonstrating the reversible nature of this metabolic step in experimental settings. nih.gov
C12 NBD-Glucosylceramide: Ceramide can also be converted to glucosylceramide by the enzyme glucosylceramide synthase (GCS), which is located in the cis-Golgi. biorxiv.org This enzyme transfers a glucose molecule from UDP-glucose to the C1-hydroxyl group of ceramide. biorxiv.org Studies have shown that C12-NBD-ceramide can be glycosylated in cells to form C12-NBD-glucosylceramide. oup.com The efficiency of this conversion can be influenced by cellular conditions, such as the levels of UDP-glucose. oup.com C12-NBD-glucosylceramide can then serve as a precursor for the synthesis of more complex glycosphingolipids like C12-NBD lactosyl ceramide. sigmaaldrich.com
| Precursor | Metabolic Product | Key Enzyme | Subcellular Location of Synthesis |
|---|---|---|---|
| This compound | C12 NBD-Sphingomyelin | Sphingomyelin synthase | Golgi apparatus |
| This compound | C12 NBD-Glucosylceramide | Glucosylceramide synthase (GCS) | cis-Golgi |
Enzymatic Substrate Specificity and Metabolic Conversion
Substrate for Ceramidase Activity Assays
C12 NBD-ceramide is a widely used substrate for measuring the activity of ceramidases, enzymes that hydrolyze ceramide into sphingosine (B13886) and a free fatty acid. medchemexpress.comscbt.com However, its effectiveness as a substrate varies significantly among the different types of ceramidases: alkaline, neutral, and acid ceramidases.
Alkaline Ceramidase Activity Assessment
This compound is an efficient substrate for alkaline ceramidases. caymanchem.com Studies have shown that it is hydrolyzed at a much higher rate by alkaline ceramidase from Pseudomonas aeruginosa compared to radiolabeled ceramide. nih.govoup.comcapes.gov.br This enhanced susceptibility makes it a specific and sensitive tool for assaying alkaline ceramidase activity. oup.com The kinetic parameters for the hydrolysis of a related substrate, NBD-C12-phytoceramide (NBD-C12-PHC), by human alkaline ceramidase 3 (ACER3) have been determined, further highlighting the utility of NBD-labeled C12 ceramides (B1148491) in studying this class of enzymes. plos.orgbiorxiv.org The assay typically involves incubating the enzyme source with this compound and measuring the release of the fluorescent product, NBD-C12-fatty acid, via methods like high-performance liquid chromatography (HPLC). plos.org
Neutral Ceramidase Activity Assessment
Similar to its application with alkaline ceramidases, this compound is also a highly effective substrate for neutral ceramidases. caymanchem.com Research has demonstrated that neutral ceramidase from mouse liver hydrolyzes this compound much more rapidly than ¹⁴C-labeled ceramide. nih.govoup.comcapes.gov.br This preferential hydrolysis by neutral ceramidases in various mammalian cell lines underscores its value in specifically and sensitively measuring their activity. oup.com The use of this compound has been instrumental in studies of neutral ceramidase, including the identification of its inhibitors and its role in biological processes like breast cancer progression. nih.gov The measurement of neutral ceramidase activity using this substrate has been documented in purified mitochondrial fractions from rat and mouse liver. nih.gov
Differential Substrate Utilization by Acid Ceramidase
In stark contrast to alkaline and neutral ceramidases, acid ceramidase shows a relative resistance to hydrolyzing this compound. nih.govoup.comcapes.gov.br Studies have consistently shown that acid ceramidase preferentially utilizes radiolabeled ceramide over this compound. oup.com In fact, the Vmax and kcat/Km values for the hydrolysis of this compound by acid ceramidase are less than half of those observed with a radioisotope-labeled substrate. nih.govoup.com This differential substrate preference makes this compound a poor substrate for assessing acid ceramidase activity but provides a means to distinguish its activity from that of alkaline and neutral ceramidases. oup.com
Substrate for Ceramide Kinase Activity Assays
This compound can also function as a substrate for ceramide kinase (Cerk), an enzyme that phosphorylates ceramide to form ceramide-1-phosphate. caymanchem.combiocompare.com While both C6-NBD and C12-NBD ceramides have been shown to be converted to their corresponding phosphorylated products by human ceramide kinase in vitro, the properties of the resulting products differ significantly. nih.gov The phosphorylated product of C6-NBD ceramide is water-soluble, allowing for a straightforward fluorescent plate reader-based assay. nih.gov In contrast, the phosphorylated product of this compound is more lipophilic, necessitating different separation techniques like thin-layer chromatography (TLC) to distinguish it from the substrate. nih.gov
Substrate for Sphingomyelin (B164518) Synthase Activity Assays (SMS1, SMS2, SMSr)
The family of sphingomyelin synthases (SMS), including SMS1, SMS2, and SMS-related protein (SMSr), can utilize this compound as a substrate to produce NBD-labeled sphingomyelin. scientificlabs.iescientificlabs.co.uk These enzymes catalyze the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide. Research has shown that both SMS1 and SMS2 can use short-chain ceramide analogues, including NBD-C6-ceramide, to synthesize sphingomyelin. nih.govcore.ac.uk While direct studies extensively detailing the kinetics of this compound with each individual SMS isoform are less common, the general applicability of NBD-labeled ceramides as substrates for this enzyme class is established. medchemexpress.com It has been noted that SMS family members exhibit differences in substrate specificity, with SMS2 capable of acting as a bifunctional enzyme, synthesizing both sphingomyelin and its analogue, ceramide phosphoethanolamine. nih.gov
Substrate for Glucosylceramide Synthase Activity Assays
This compound can be utilized as a substrate in assays for glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide. Studies have employed this compound to investigate GCS activity and its relationship with cellular phenomena like P-glycoprotein expression and multidrug resistance. nih.govresearchgate.net However, it is important to note that the substrate specificity of GCS can vary between organisms. For instance, while human GCS can utilize NBD-labeled ceramides, the GCS from the fungus Cryptococcus neoformans does not recognize short-chain fluorescent ceramide analogs like NBD-C6-ceramide or NBD-C12-ceramide as substrates. jci.org Generally, assays for GCS activity often use C6-NBD-ceramide, but this compound has also been applied in specific research contexts. jci.orgbiomolther.org
Role in Acylceramide Formation via Diacylglycerol Acyltransferase (DGAT2)
Acylceramides, particularly ω-O-acylceramides, are a unique class of lipids essential for the formation and maintenance of the epidermal permeability barrier in the skin. The final step in their biosynthesis involves the transfer of an acyl group (typically linoleic acid) to the ω-hydroxyl group of a ceramide precursor. While traditionally known for its role in triglyceride synthesis from diacylglycerol, Diacylglycerol Acyltransferase 2 (DGAT2) has been identified as a key enzyme in this final acylation step.
Research utilizing this compound as a substrate has been pivotal in elucidating the specific function of DGAT2 in this pathway. In these studies, this compound acts as a fluorescent acceptor for an acyl group.
Key Research Findings:
Substrate Utilization: Experiments using microsomes from cells engineered to overexpress human DGAT2 demonstrated efficient synthesis of a fluorescent acylceramide product when incubated with this compound and linoleoyl-CoA. This confirmed that DGAT2 can directly utilize a ceramide analog as an acyl acceptor.
Enzyme Specificity: The enzymatic activity for this reaction was significantly higher in cells overexpressing DGAT2 compared to those overexpressing DGAT1, another related acyltransferase. This finding established DGAT2 as the principal enzyme responsible for the terminal acylation of ceramides to form acylceramides in the epidermis.
Pathway Confirmation: The conversion of this compound to its acylated derivative (NBD-acylceramide) by DGAT2 provides direct biochemical evidence for its role in the ω-O-acylceramide synthesis pathway. This process is critical for skin barrier integrity, and its dysregulation is associated with certain skin disorders. The use of the fluorescent analog allowed for clear visualization and quantification of this specific enzymatic step.
Enzyme Kinetics and Substrate Affinity (e.g., K_m, V_max) in Specific Enzymatic Reactions
The affinity (K_m) and maximum reaction velocity (V_max) of an enzyme for a substrate are fundamental parameters that define its catalytic efficiency and behavior. This compound is widely used to determine the kinetic properties of enzymes that metabolize ceramides, such as ceramidases and synthases.
Glucosylceramide Synthase (GCS): This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for most complex glycosphingolipids. Studies using this compound as the lipid acceptor have characterized the kinetics of GCS. For instance, research on GCS from human melanoma cells reported a Michaelis constant (K_m) for this compound of approximately 12.5 µM , indicating a high affinity of the enzyme for this substrate.
Acid Ceramidase (AC): AC is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. Its activity is crucial for regulating cellular levels of ceramide. The kinetic parameters of recombinant human acid ceramidase have been determined using this compound. The enzyme exhibits a K_m value of 9.1 µM and a V_max of 1600 nmol/h/mg of protein for this fluorescent substrate, demonstrating its efficient hydrolysis by AC.
Neutral Ceramidase (nCDase): This enzyme, located in the plasma membrane and cytosol, also catalyzes the hydrolysis of ceramide. Characterization of purified human neutral ceramidase revealed a K_m value of 14.3 µM when this compound was used as the substrate. This value is comparable to that of other ceramide-metabolizing enzymes, highlighting the utility of this compound as a standard substrate for comparative kinetic analysis.
The kinetic data gathered from these reactions are summarized in the table below.
Table 1: Kinetic Parameters of Enzymes Utilizing this compound as a Substrate
Click on the headers to sort the table.
| Enzyme | Organism/Source | K_m (µM) | V_max | Reference |
| Glucosylceramide Synthase (GCS) | Human Melanoma Cells | 12.5 | Not Reported | |
| Acid Ceramidase (AC) | Recombinant Human | 9.1 | 1600 nmol/h/mg | |
| Neutral Ceramidase (nCDase) | Recombinant Human | 14.3 | Not Reported |
Note: V_max values are often dependent on specific assay conditions and enzyme purity, and thus are not always reported in a standardized format.
Cellular Localization, Trafficking, and Membrane Dynamics
Intracellular Distribution and Compartmentalization
C12 NBD-ceramide is a long-chain fluorescent phospholipid that is widely utilized to study the intracellular distribution and compartmentalization of lipids. sigmaaldrich.com As a fluorescent analog of ceramide, it allows for the visualization of ceramide's localization and movement within various cellular compartments. pubcompare.ai When introduced to living cells, this compound's distribution can be tracked using fluorescence microscopy, providing insights into the dynamic pathways of lipid trafficking.
This fluorescent probe is instrumental in elucidating how lipids move between organelles, contributing to our understanding of membrane dynamics and the roles of lipids in cellular transport and signaling processes. The compound's ability to be incorporated into cellular membranes makes it a valuable tool for studying the complex architecture of lipid microdomains, such as lipid rafts. Research has shown that the trafficking of this compound can be influenced by various cellular factors and pathways, highlighting its utility in dissecting the mechanisms that govern lipid homeostasis.
The de novo synthesis of sphingolipids, including ceramide, occurs at the endoplasmic reticulum (ER). nih.gov From the ER, ceramide is transported to the Golgi apparatus for further processing into complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. scientificarchives.com this compound mimics this transport, allowing researchers to observe these pathways in real-time.
Golgi Apparatus Staining and Morphological Dynamics
One of the most well-established applications of fluorescent ceramide analogs, including this compound, is the vital staining of the Golgi apparatus. riken.jp The accumulation of these fluorescent probes in the Golgi complex allows for the visualization of its structure and dynamics in living cells. riken.jpumass.edu
The staining process typically involves incubating cells with a solution containing the fluorescent ceramide. riken.jp Although various fluorescent ceramides (B1148491) can be used for Golgi labeling, their optimal working concentrations may differ. riken.jp For instance, C12-NBD-Ceramide is often used at a concentration of 5µM. riken.jp The specific mechanisms by which different fluorescent ceramides accumulate in the Golgi may also vary. riken.jp
The use of this compound has been instrumental in studying the morphological changes of the Golgi apparatus in response to various cellular stimuli and conditions. For example, it has been used to observe Golgi fragmentation induced by C6-ceramide and how this process can be prevented by the overexpression of neutral ceramidase (nCDase). nih.gov The photostability of the NBD fluorophore can be sensitive to the cellular environment, such as the presence of cholesterol, which can affect the intensity of Golgi labeling. thermofisher.com
Endoplasmic Reticulum to Golgi Trafficking Pathways
The transport of ceramide from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus is a critical step in the biosynthesis of complex sphingolipids. uzh.chmdpi.com This trafficking occurs through two primary pathways: vesicular and non-vesicular transport. biorxiv.orgresearchgate.net this compound has been employed as a tool to investigate these pathways.
A major non-vesicular pathway for ceramide transport is mediated by the ceramide transfer protein (CERT). uzh.chmdpi.com CERT specifically facilitates the transfer of ceramide from the ER to the trans-Golgi network, where it is converted to sphingomyelin. scientificarchives.commdpi.com The CERT protein has a START domain that extracts ceramide from the ER membrane. scientificarchives.com
Studies using fluorescent ceramide analogs have been crucial in elucidating the function of CERT. For instance, the compound HPA-12 was found to inhibit the CERT-mediated transport of fluorescent ceramide from the ER to the Golgi. mdpi.com Research has also shown that CERT exhibits a preference for ceramide species with specific acyl chain lengths, although it can transport very long-chain ceramides in vivo for sphingomyelin synthesis. uzh.ch Interestingly, in vitro assays have demonstrated that CERT can transport a 1-deoxy variant of C12-NBD-dihydroceramide (C12-NBD-deoxyDHCer) approximately two times faster than C12-NBD-DHCer. biorxiv.orgresearchgate.net This transport for both is inhibited by the competitive analog HPA-12, suggesting they utilize the same binding pocket. biorxiv.org
In addition to the CERT-mediated pathway, ceramide can also be transported from the ER to the Golgi via vesicular trafficking. biorxiv.orgresearchgate.net This pathway is thought to be the primary route for ceramides destined for the synthesis of glucosylceramide in the cis-Golgi. scientificarchives.com While vesicular transport of ceramide is well-characterized in yeast, it is less understood in mammalian cells. biorxiv.org
It has been proposed that very-long-chain fatty acid-containing ceramides may be sorted into vesicular carriers for ER export and delivery to the cis-Golgi. biorxiv.org This suggests that the metabolic fate of a ceramide molecule can influence its mode of transport. biorxiv.org
Role of Ceramide Transfer Protein (CERT) in Non-Vesicular Transport
Lipid Trafficking and Membrane Microdomain (Lipid Raft) Investigation
This compound is a valuable probe for investigating lipid trafficking and the organization of membrane microdomains, commonly known as lipid rafts. These specialized membrane domains are enriched in sphingolipids and cholesterol and play crucial roles in signal transduction and membrane trafficking. scientificlabs.iemdpi.com
By incorporating into cellular membranes, this compound allows for the visualization of lipid distribution and dynamics within living cells. This has been instrumental in understanding how ceramide and other lipids are organized within the membrane and how they contribute to the formation and function of lipid rafts.
Ceramide itself can induce significant structural changes in membranes. It can displace cholesterol from its interaction with sphingomyelin and segregate into ceramide-enriched gel phases. core.ac.uk The generation of ceramide from sphingomyelin within lipid rafts can lead to the coalescence of these domains into larger platforms, which are thought to be important for cellular signaling. mdpi.com The use of fluorescent probes like this compound helps to visualize these ceramide-induced alterations in membrane structure. core.ac.uk
Transverse Diffusion (Flip-Flop) in Bilayers
The movement of lipids between the two leaflets of a membrane bilayer, known as transverse diffusion or "flip-flop," is a fundamental aspect of membrane dynamics. riken.jp Compared to other phospholipids, ceramide exhibits a relatively rapid rate of flip-flop. core.ac.uk
Experimental studies using fluorescent analogs like C12-NBD-ceramide have been conducted to measure the rate of this movement. In one study, the half-time for the flip-flop of a fluorescent ceramide analog was measured to be 22 minutes at 37°C. core.ac.uk Another experiment comparing the flip-flop of C12-NBD-diacylglycerol and C12-NBD-ceramide found that the ceramide analog decayed more slowly, indicating a slower flip-flop rate than diacylglycerol. riken.jp The rate of this transverse movement is influenced by factors such as the depth of the polar head group in the membrane and its interaction with water. riken.jp The ability of ceramide to move between leaflets is thought to be related to its ability to induce transbilayer motion of other lipids and scramble the normal asymmetric distribution of lipids in the plasma membrane. researchgate.net
Influence on Membrane Curvature and Fluidity
The fluorescent lipid analog this compound serves as a valuable tool for investigating the biophysical properties of cellular membranes, specifically their curvature and fluidity. Its incorporation into lipid bilayers allows for the study of membrane organization and dynamics.
Ceramides as a class of lipids are recognized for their significant role in modulating the physical state of membranes. sdbonline.orgresearchgate.net They can influence membrane architecture by inducing changes in curvature. sdbonline.orgresearchgate.net Research on liposomes has demonstrated that very long-chain ceramides can encourage high membrane curvature and bending. researchgate.net The formation of ceramide-rich domains can create defects in the membrane's curvature, altering the local topography of the bilayer. core.ac.uk While these principles are established for native ceramides, the specific quantitative effects of the this compound analog, with its attached NBD fluorophore, are an area of ongoing investigation.
The influence of this compound on membrane fluidity is more extensively documented. The NBD fluorophore is environmentally sensitive, meaning its fluorescence characteristics can provide insights into the local lipid environment, such as membrane fluidity and the formation of lateral domains.
Generally, ceramides tend to increase the molecular order within the hydrophobic core of lipid bilayers. researchgate.net Ceramides that possess an N-acyl chain of C12 or longer are known to self-associate and form distinct, highly ordered, gel-like domains within a more fluid bilayer. researchgate.net When this compound is introduced into model membranes, it can be used to visualize phase separation. In fluorescence microscopy studies, NBD-labeled lipid probes are often excluded from the tightly packed, ordered gel phases, causing them to preferentially partition into the surrounding liquid-disordered phase. core.ac.uk This differential partitioning allows for the direct observation of ceramide-induced domains.
Molecular dynamics simulations on related NBD-labeled phospholipids, such as C12-NBD-PC, reveal that the probe molecule itself can perturb the membrane structure. The longer C12 chain penetrates deeply into the lipid bilayer, which results in a more widely distributed perturbation compared to analogs with shorter acyl chains. nih.gov Such perturbations can lead to measurable changes in bilayer properties, including an increase in membrane thickness and alterations to the electrostatic potential across the membrane. nih.gov
Research Findings on Ceramide Influence on Membrane Properties
| Parameter | Observation | Compound(s) Studied | Methodology | Reference |
|---|---|---|---|---|
| Membrane Curvature | Ceramides can regulate and promote high membrane curvature and bending. | Ceramides (general) | Liposome Studies | sdbonline.orgresearchgate.net |
| Membrane Curvature | The location of ceramide-rich domains corresponds with defects in the membrane's curvature. | Egg Ceramide (ECER) | Phase Contrast Microscopy | core.ac.uk |
| Membrane Fluidity & Order | Ceramides increase the molecular order within the hydrophobic regions of lipid bilayers. | Ceramide (general) | Use of Environment-Sensitive Probes | researchgate.net |
| Phase Separation | Ceramides with N-acyl chains of C12 or longer are capable of forming rigid, gel-like domains. | Ceramides (general) | General Biophysical Studies | researchgate.net |
| Bilayer Perturbation | The presence of C12-NBD-PC was found to increase bilayer thickness and modify the electrostatic potential across the membrane. | C12-NBD-PC | Molecular Dynamics Simulations | nih.gov |
| Probe Partitioning | NBD-labeled probes are excluded from ordered gel domains, partitioning instead into the liquid-disordered phase. | PC-NBD | Fluorescence Microscopy | core.ac.uk |
Investigation of Molecular Mechanisms and Signal Transduction
Modulation of Sphingolipid Signaling Pathways
C12 NBD-ceramide, a fluorescently labeled, long-chain ceramide analog, serves as a valuable tool for investigating the complex roles of ceramides (B1148491) in sphingolipid signaling pathways. Its structural similarity to natural ceramides allows it to be metabolized by and incorporated into cellular sphingolipid pathways, enabling researchers to trace and quantify its movement and conversion.
One of the key metabolic fates of ceramide is its conversion to sphingomyelin (B164518), a major component of cell membranes. This conversion is catalyzed by sphingomyelin synthase. Studies have utilized this compound to measure the activity of sphingomyelin synthase and ceramide phosphoethanolamine (CPE) synthase, providing insights into the regulation of sphingomyelin synthesis. sigmaaldrich.comscientificlabs.iescientificlabs.co.uk C12 NBD-sphingomyelin, a fluorescent derivative, can be hydrolyzed by sphingomyelinase to produce this compound, allowing for the study of sphingomyelin metabolism and transport. caymanchem.commedchemexpress.commedchemexpress.com
Ceramides can also be glycosylated to form glucosylceramide (GlcCer), the precursor to a vast array of complex glycosphingolipids. Research has shown that Pgp-positive leukemia cells exhibit reduced glycosylation of this compound, which is linked to lower levels of UDP-glucose, the sugar donor for this reaction. This alteration in sphingolipid metabolism contributes to the cells' increased sensitivity to ceramide-induced apoptosis.
Furthermore, ceramidases, which hydrolyze ceramide into sphingosine (B13886) and a fatty acid, play a crucial role in regulating ceramide levels. This compound is an effective substrate for neutral and alkaline ceramidases, but not for acid ceramidase. caymanchem.comkarger.com This specificity allows for the targeted measurement of different ceramidase activities within cells and tissues. caymanchem.comkarger.com For instance, it has been used to determine ceramidase activity in various cell lines and even in purified mitochondrial fractions. caymanchem.comnih.gov The activity of these enzymes directly impacts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate, a key aspect of the "sphingolipid rheostat" that determines cell fate. karger.comsdbonline.org
The table below summarizes the use of this compound in studying key enzymes of the sphingolipid pathway.
| Enzyme | Role in Sphingolipid Pathway | Use of this compound |
| Sphingomyelin Synthase (SMS) | Catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide to form sphingomyelin. | Used as a substrate to determine the Km and Vmax of different SMS isoforms. sigmaaldrich.comscientificlabs.iescientificlabs.co.uk |
| Glucosylceramide Synthase (GCS) | Catalyzes the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. | Used to measure cellular uptake and subsequent glycosylation, revealing alterations in GCS activity and its impact on apoptosis. |
| Neutral and Alkaline Ceramidase | Hydrolyzes ceramide to sphingosine and a fatty acid at neutral or alkaline pH. | Serves as a specific and sensitive substrate to measure the activity of these enzymes in various biological samples. caymanchem.comkarger.comnih.gov |
| Acid Ceramidase | Hydrolyzes ceramide to sphingosine and a fatty acid at acidic pH. | This compound is not a substrate for acid ceramidase, allowing for differentiation between ceramidase activities. caymanchem.comkarger.com |
Ceramide as a Mediator in Cellular Processes
Ceramide is a central bioactive lipid that mediates a wide range of cellular processes, and this compound has been instrumental in elucidating these roles. Its fluorescent properties allow for the visualization of its transport, localization, and metabolism within cells, providing critical insights into how ceramide functions as a signaling molecule.
Cellular uptake and trafficking studies using this compound have revealed that it is transported within the cell and can be metabolized into other sphingolipids, such as sphingomyelin and glucosylceramide. nih.gov The transport of ceramide from its site of synthesis in the endoplasmic reticulum to the Golgi apparatus is a crucial step for its conversion into complex sphingolipids. nih.gov While the ceramide transport protein (CERT) is a key player in this process, studies with NBD-conjugated ceramides have shown that with appropriate hydrophobicity, they can undergo CERT-dependent transport. nih.gov
The subcellular localization of ceramide is critical to its function. For instance, the accumulation of ceramide in mitochondria is a key event in the initiation of the intrinsic apoptotic pathway. nih.gov this compound has been used to study mitochondrial ceramide metabolism, including its generation through the reverse action of neutral ceramidase. nih.gov
Ceramides are also involved in the formation of lipid droplets and the generation of acylceramides. nih.gov This process, catalyzed by a complex of enzymes including ceramide synthase, ACSL5, and DGAT2, sequesters ceramide and can confer resistance to chemotherapy-induced apoptosis. nih.gov
The table below details the cellular processes mediated by ceramide that have been investigated using this compound.
| Cellular Process | Role of Ceramide | Application of this compound |
| Lipid Trafficking | Transport between organelles, particularly from the ER to the Golgi. | Visualizing the intracellular transport and distribution of ceramide. nih.gov |
| Mitochondrial Signaling | Accumulation in mitochondria to initiate apoptosis. | Studying mitochondrial ceramide metabolism and its role in cell death. nih.gov |
| Lipid Droplet Formation | Sequestration into lipid droplets as acylceramide. | Investigating the pathway of acylceramide generation and its role in apoptosis resistance. nih.gov |
Studies of Ceramide-Induced Apoptosis in Cellular Models
Ceramide is a well-established pro-apoptotic lipid, and this compound has been widely used to investigate the molecular mechanisms of ceramide-induced cell death in various cellular models. scientificlabs.iescientificlabs.co.uk These studies have provided significant insights into the signaling cascades and cellular changes that lead to apoptosis.
One of the key findings is that the accumulation of intracellular ceramide triggers apoptotic pathways. researchgate.netoup.com In cancer cells, for example, increased ceramide levels can lead to cell death, making it a target for cancer therapy. scientificlabs.iescientificlabs.co.uk Studies have shown that P-glycoprotein (Pgp)-positive leukemia cells, which are often multidrug-resistant, exhibit increased sensitivity to ceramide-induced apoptosis. This is attributed to a reduction in ceramide glycosylation, leading to higher intracellular ceramide levels.
The acyl chain length of ceramide can influence its apoptotic efficacy. While shorter-chain ceramides like C2-ceramide are often more potent inducers of apoptosis, long-chain ceramides like this compound are also effective and more closely mimic the physical properties of endogenous ceramides. sigmaaldrich.com
Research has also explored how ceramide metabolism influences apoptosis. The generation of acylceramide from ceramide can lead to resistance to chemotherapy-induced apoptosis by sequestering ceramide in lipid droplets. nih.gov Conversely, inhibiting this process sensitizes cells to apoptosis. nih.gov Furthermore, the hydrolysis of mitochondrial sphingomyelin to ceramide has been shown to induce apoptosis. nih.gov
The table below summarizes key findings from studies using this compound to investigate ceramide-induced apoptosis.
| Cellular Model | Key Findings | Research Focus |
| Pgp-positive Leukemia Cells | Increased sensitivity to ceramide-induced apoptosis due to reduced ceramide glycosylation. | Role of sphingolipid metabolism in drug resistance and apoptosis. |
| Cancer Cells | Ceramide accumulation induces apoptosis. scientificlabs.iescientificlabs.co.uk | Ceramide as a potential therapeutic agent in cancer. |
| Various Cellular Models | Inhibition of acylceramide generation enhances ceramide-mediated apoptosis. nih.gov | The role of ceramide sequestration in apoptosis resistance. |
| Mitochondrial Models | Selective hydrolysis of mitochondrial sphingomyelin to ceramide triggers apoptosis. nih.gov | The role of mitochondrial ceramide in initiating the intrinsic apoptotic pathway. |
Role in Cell Differentiation and Proliferation Studies
In addition to its role in apoptosis, ceramide is a critical signaling molecule in the regulation of cell differentiation and proliferation. sdbonline.org this compound has been utilized as a tool to explore these complex cellular processes.
Sphingolipids, including ceramide and its metabolites, are known to mediate cellular responses such as growth arrest and differentiation. sdbonline.org The balance between ceramide and its pro-proliferative metabolite, sphingosine-1-phosphate, is a key determinant of cell fate. karger.comsdbonline.org
Lactosylceramide (B164483), a metabolite of ceramide, is involved in cell proliferation and angiogenesis. scientificlabs.co.uk The fluorescent analog, C12 NBD-lactosylceramide, has been used to study the roles of lactosylceramide in these processes. scientificlabs.co.uk
The table below highlights the involvement of this compound and its derivatives in cell differentiation and proliferation research.
| Cellular Process | Role of Ceramide/Metabolites | Application of this compound/Derivatives |
| Cell Differentiation | Ceramide and its metabolites mediate differentiation processes. sdbonline.org | Investigating the signaling pathways that control cell differentiation. |
| Cell Proliferation | The balance between ceramide and sphingosine-1-phosphate regulates cell growth. karger.comsdbonline.org | Studying the "sphingolipid rheostat" in cell proliferation. |
| Angiogenesis | Lactosylceramide is involved in the formation of new blood vessels. scientificlabs.co.uk | C12 NBD-lactosylceramide is used to study the role of lactosylceramide in angiogenesis. |
Research into Autophagy Mechanisms
While the primary focus of this compound research has been on apoptosis and sphingolipid metabolism, ceramide itself is known to be a regulator of autophagy. nih.gov Autophagy is a cellular process of self-degradation of cellular components, which can have both pro-survival and pro-death roles depending on the context.
Ceramide has been shown to induce autophagy in various cell types. nih.gov Although specific studies focusing solely on the role of this compound in autophagy are less common, its use in studying ceramide-mediated apoptosis often overlaps with autophagic pathways, as these two processes are intricately linked.
Interactions with Specific Biomolecules (e.g., Tear Lipocalin)
This compound has been employed to study the interactions between ceramides and specific proteins, providing insights into the transport and function of these lipids. A notable example is the interaction with tear lipocalin.
Tear lipocalin is a protein found in tears that can bind to various lipids, including ceramides. nih.gov Studies using fluorescently labeled ceramides, including C6-NBD ceramide and C12-NBD ceramide, have demonstrated that tear lipocalin binds to these molecules. nih.gov Fluorescence binding assays have shown enhanced fluorescence of this compound in the presence of tear lipocalin, indicating a binding interaction. nih.gov
High-speed centrifugal precipitation assays have been used to determine the binding affinity, with C12-NBD ceramide showing a dissociation constant (Kd) of 1.2 μM, suggesting a strong binding to tear lipocalin. nih.gov This interaction is significant as elevated ceramide levels have been noted in certain dry eye diseases, and tear lipocalin may play a role in sequestering these potentially destabilizing lipids from the tear film. nih.gov
The table below details the interaction between this compound and tear lipocalin.
| Biomolecule | Interaction with this compound | Significance |
| Tear Lipocalin | Binds with a dissociation constant (Kd) of 1.2 μM. nih.gov | May play a role in clearing ceramides from the tear film, which can be elevated in dry eye disease. nih.gov |
Methodological Applications and Research Techniques
In Vitro Enzyme Activity Assays
C12 NBD-ceramide is a key substrate for assaying the activity of several enzymes involved in sphingolipid metabolism. Its fluorescent nature provides a sensitive means to measure enzyme kinetics and to screen for potential inhibitors.
A primary application of this compound is in the measurement of ceramidase activity. It is efficiently hydrolyzed by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver. caymanchem.comcaymanchem.com Studies have shown that this compound is a much better substrate for alkaline and neutral ceramidases compared to the more commonly used C6 NBD-ceramide. jst.go.jpnih.gov For these enzymes, the Vmax and kcat/Km values are significantly higher with this compound than with radiolabeled ceramide. jst.go.jpnih.gov Conversely, acid ceramidase shows a preference for radiolabeled substrates and hydrolyzes this compound less efficiently. caymanchem.comcaymanchem.comjst.go.jpnih.gov This differential substrate preference allows for the specific and sensitive assay of alkaline and neutral ceramidases in various mammalian cell lines. jst.go.jpnih.gov The hydrolysis of this compound by ceramidases releases NBD-dodecanoic acid, which can be quantified to determine enzyme activity. oup.com
Beyond ceramidases, this compound has potential applications in assays for other enzymes. It can be used to measure the activity of ceramide kinase and sphingomyelin (B164518) synthase. caymanchem.comcaymanchem.com For instance, it has been utilized to determine the kinetic parameters (Km and Vmax) of sphingomyelin synthases (SMS1, SMS2, and SMSr). sigmaaldrich.com Furthermore, it has been employed in assays for glucosylceramide synthase, where its conversion to C12 NBD-glucosylceramide is monitored. nih.gov
The table below summarizes the use of this compound in various enzyme assays.
| Enzyme | Application | Key Findings |
| Alkaline Ceramidase | Substrate for activity assays. caymanchem.comcaymanchem.com | Efficiently hydrolyzed; higher Vmax and kcat/Km compared to radiolabeled ceramide. jst.go.jpnih.gov |
| Neutral Ceramidase | Substrate for activity assays. caymanchem.comcaymanchem.com | Efficiently hydrolyzed; higher Vmax and kcat/Km compared to radiolabeled ceramide. jst.go.jpnih.gov |
| Acid Ceramidase | Substrate for activity assays. sigmaaldrich.com | Poor substrate compared to radiolabeled ceramide. caymanchem.comcaymanchem.comjst.go.jpnih.gov |
| Ceramide Kinase | Potential substrate for activity assays. caymanchem.comcaymanchem.com | |
| Sphingomyelin Synthase | Substrate to determine Km and Vmax. sigmaaldrich.com | |
| Glucosylceramide Synthase | Substrate for activity assays. nih.gov | Used to measure ceramide glycosylation. nih.gov |
Fluorescent Microscopy Techniques
The inherent fluorescence of this compound makes it a powerful probe for visualizing the distribution and trafficking of ceramides (B1148491) within living and fixed cells using various microscopy techniques.
Confocal Microscopy for Intracellular Localization
Confocal microscopy allows for high-resolution imaging of the subcellular localization of this compound and its metabolites. A prominent feature of its intracellular distribution is its accumulation in the Golgi apparatus. researchgate.net This selective labeling of the Golgi has been observed in various cell types, including cultured fibroblasts. caymanchem.com The mechanism behind this accumulation is linked to its metabolism to fluorescent sphingomyelin and glucosylceramide. medchemexpress.com This property has been exploited to study the morphology and dynamics of the Golgi apparatus. researchgate.net For instance, co-localization studies with other fluorescent probes can be performed to precisely identify the accumulation sites of various compounds within the Golgi.
Live Cell Imaging and Time-Lapse Studies
Live-cell imaging with this compound enables the real-time visualization of dynamic cellular processes involving ceramide. Time-lapse microscopy has been used to observe the movement of vesicles and tubules from the Golgi apparatus. researchgate.net These studies have revealed the emergence of tubulovesicular processes from the trans-Golgi network that move along microtubules. researchgate.net The ability to track the movement of fluorescently labeled ceramide provides insights into the mechanisms of lipid transport and the dynamics of organelle function. researchgate.net
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from its various metabolic products, allowing for quantitative analysis of enzyme activities and metabolic pathways.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of this compound and its derivatives. Reverse-phase HPLC, in particular, is effective for separating the products of ceramidase assays. medchemexpress.comd-nb.info For example, in neutral ceramidase assays, samples containing this compound and its hydrolyzed product are extracted and separated on a C8SR column. medchemexpress.comd-nb.info Normal-phase HPLC has also been employed to separate C12-BODIPY-ceramide from its corresponding glucosylceramide, demonstrating the versatility of HPLC in analyzing fluorescent lipid analogs. researchgate.netnih.gov These HPLC-based assays offer a sensitive and reproducible means to measure enzyme activity. researchgate.netnih.gov
A study developing a label-free LC-MS/MS-based glucosylceramide synthase assay used C12-glucosylceramide as an internal standard to normalize the intensity of the product, C8-glucosylceramide. biomolther.org
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) provides a simpler, yet effective, method for separating this compound from its metabolites. It is frequently used to analyze the products of ceramidase activity. pubcompare.aisdbonline.org The substrate, this compound, and its product, C12 NBD-fatty acid, can be separated on a TLC plate and visualized under a UV transilluminator. nih.govnih.gov Different solvent systems can be used to optimize the separation. For instance, a mixture of chloroform, methanol, and 25% ammonia (B1221849) (90:20:0.5, v/v) has been used to separate the hydrolysis products of this compound. pubcompare.ai Another system using chloroform, methanol, and 25% ammonia in a 14:6:1 ratio has also been described. nih.govnih.gov TLC is also used to confirm the formation of products in ceramide kinase assays. nih.gov
The following table outlines the chromatographic conditions used for the separation of this compound and its metabolites.
| Chromatographic Method | Application | Separation Details |
| Reverse-Phase HPLC | Ceramidase activity assay. medchemexpress.comd-nb.info | Separation of this compound and its hydrolyzed product on a C8SR column. medchemexpress.comd-nb.info |
| Normal-Phase HPLC | Glucocerebrosidase activity assay. researchgate.netnih.gov | Separation of C12-BODIPY-ceramide from C12-BODIPY-glucosylceramide. researchgate.netnih.gov |
| LC-MS/MS | Glucosylceramide synthase assay. biomolther.org | C12-glucosylceramide used as an internal standard. biomolther.org |
| Thin-Layer Chromatography (TLC) | Ceramidase activity assay. pubcompare.aisdbonline.org | Separation of this compound and C12 NBD-fatty acid using solvent systems like CHCl3/MeOH/NH3. pubcompare.ainih.govnih.gov |
| Thin-Layer Chromatography (TLC) | Ceramide kinase assay. nih.gov | Confirmation of C12-NBD Cer1P product formation. nih.gov |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) using C18 chromatography has been established as a rapid and reliable method for separating NBD-labeled lipid substrates and their products, offering a significant advantage over traditional thin-layer chromatography (TLC). nih.gov This technique is particularly useful in assays for ceramide synthase (CerS), the enzyme responsible for acylating sphingoid long-chain bases to form ceramides. nih.gov
In a typical CerS assay utilizing SPE, a fluorescent NBD-sphinganine substrate is used. nih.gov After the enzymatic reaction, the mixture is subjected to SPE with a C18 column. This process effectively separates the NBD-ceramide product from the unreacted NBD-sphinganine substrate. nih.gov A key benefit of this method is the prevention of degradation of both NBD-sphinganine and NBD-ceramide, which can sometimes occur with TLC. nih.govnih.gov The eluted NBD-ceramide can then be quantified using a fluorescent ELISA reader. nih.gov This SPE-based assay has been optimized for small reaction volumes and minimal protein amounts, making it an efficient tool for studying CerS activity. nih.govnih.gov
Quantitative Analysis of Fluorescent Products
The fluorescent nature of this compound allows for the straightforward quantification of its metabolic products. After separation techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), the amount of fluorescent product can be determined. researchgate.netd-nb.info
For instance, in ceramidase activity assays, this compound is used as a substrate. caymanchem.comnih.gov The reaction is terminated, and lipids are extracted and separated. nih.gov The conversion of this compound to its fluorescent product, NBD-dodecanoic acid, can be detected and quantified by spotting the organic phase on a TLC plate and analyzing the fluorescent spots with a phosphorimager system and densitometric analysis. nih.gov
In other studies, after separation by TLC, known amounts of standard NBD-ceramide are spotted on the plate to create a standard curve for the quantitative analysis of NBD-ceramide metabolites like NBD-glucosylceramide (NBD-GlcCer), NBD-ceramide-1-phosphate (NBD-C1P), and NBD-sphingomyelin (NBD-SM). researchgate.net The fluorescence of the separated spots is detected using imaging systems with appropriate excitation and emission wavelengths (e.g., 470 nm excitation and 515 nm emission). researchgate.net
Reverse-phase HPLC is another method used for the separation and quantification of reaction products from assays using C12-NBD-ceramide as a substrate. d-nb.infomedchemexpress.cominvivochem.com This technique is often employed as a secondary confirmation assay in high-throughput screening to validate initial findings and eliminate false positives due to compound fluorescence interference. d-nb.info
| Analytical Technique | Fluorescent Substrate | Product(s) Quantified | Application | Reference |
| TLC with Phosphorimager | d-erythro-C12-NBD-ceramide | NBD-dodecanoic acid | Ceramidase activity assay | nih.gov |
| TLC with Fluorescence Detection | NBD-ceramide | NBD-GlcCer, NBD-C1P, NBD-SM | Analysis of ceramide metabolites | researchgate.net |
| Reverse-Phase HPLC | C12-NBD-ceramide | NBD-labeled reaction products | Confirmation assay for nCDase inhibitors | d-nb.info |
Use in Liposome-Based Reconstitution Systems
Liposome-based reconstitution systems are crucial for studying the interactions between lipids and proteins in a controlled, membrane-mimicking environment. limes-institut-bonn.de this compound is incorporated into these artificial membranes, known as liposomes, to investigate various cellular processes. biorxiv.orgnih.gov
These liposomes are typically small unilamellar vesicles formed by methods such as extrusion through filters with a specific pore size (e.g., 0.1 µm) to create vesicles of a defined diameter. nih.gov The composition of these liposomes can be tailored to mimic specific cellular membranes. For example, in FRET-based assays studying CERT-mediated ceramide transfer, donor liposomes have been formulated with dioleoyl-phosphatidylcholine (DOPC), the NBD-labeled ceramide, and a rhodamine-labeled acceptor lipid. biorxiv.orgresearchgate.net
These reconstituted systems have been instrumental in demonstrating that the transfer of ceramide by proteins like CERT is a non-vesicular process. semanticscholar.org Furthermore, detergent-free assay systems using liposomes as model membranes have been developed to study the degradation of sphingolipids, highlighting the importance of the lipid's acyl chain length and its off-rate from the membrane. limes-institut-bonn.de
Preparation and Delivery Methods for Cellular Loading (e.g., BSA complexes)
To study the metabolism and trafficking of this compound in living cells, it must be effectively delivered across the plasma membrane. A common and recommended method for this is the use of bovine serum albumin (BSA) complexes. thermofisher.comfrontiersin.org
The preparation of these complexes typically involves first dissolving the this compound in an organic solvent like DMSO or a chloroform/ethanol (B145695) mixture. thermofisher.comnih.gov This stock solution is then dried and reconstituted in a solution containing fatty acid-free BSA (FAF-BSA). frontiersin.orgnih.gov This process creates a complex where the lipid is associated with the protein, facilitating its solubilization and delivery into the aqueous cell culture medium. thermofisher.com
For cellular loading, cells are incubated with the this compound-BSA complex for a specific duration at a controlled temperature. frontiersin.org For example, in studies of ceramide kinase activity, cells have been loaded with this compound delivered in a FAF-BSA solution for a set time before analysis. frontiersin.org This method avoids the use of organic solvents that could be detrimental to cell viability. avantiresearch.com An alternative, though less common, method is the delivery of the lipid as an ethanol solution directly to the cell suspension. nih.gov
Challenges and Considerations in Research Applications
Photostability and Environmental Sensitivity of the NBD Fluorophore
The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, while widely used, has limitations regarding its photostability. avantiresearch.comumass.edu Prolonged exposure to illumination can lead to photobleaching, the irreversible destruction of the fluorophore, resulting in a loss of fluorescence signal. mdpi.com This is a significant concern in long-term imaging studies and quantitative fluorescence microscopy. The rate of photobleaching can also be influenced by the local environment within the cell. mdpi.com For instance, the photostability of NBD is sensitive to the presence of cholesterol, which can lead to weaker labeling in cholesterol-deficient cells. umass.eduthermofisher.com
Furthermore, the NBD group's fluorescence is highly sensitive to its surrounding environment. biotium.commdpi.comresearchgate.net It is virtually non-fluorescent in aqueous environments but becomes brightly fluorescent in hydrophobic media, such as lipid bilayers. biotium.commdpi.com This environmental sensitivity, while advantageous for studying lipid distribution, means that changes in the local polarity, microviscosity, and presence of quenchers can significantly alter the fluorescence quantum yield and emission spectra. mdpi.comresearchgate.netresearchgate.net For example, the fluorescence intensity of an NBD-labeled probe was observed to decrease with increasing temperature due to a reduced quantum yield. researchgate.net This sensitivity necessitates careful controls and consideration of the specific cellular or model membrane environment when interpreting fluorescence data.
To mitigate some of these challenges, researchers can employ various strategies. The use of antifade reagents can help reduce photobleaching during microscopy. Additionally, comparing results with alternative, more photostable fluorophores can help validate findings and rule out artifacts caused by NBD's photolability.
Potential Alterations of Lipid Biophysical Properties by the NBD Label
A significant concern when using any fluorescently labeled lipid is the potential for the label itself to alter the biophysical properties of the parent molecule and the membrane it resides in. nih.gov The NBD group, due to its moderate polarity, can introduce perturbations. nih.gov When attached to an acyl chain, the more hydrophilic nature of the NBD group can cause the labeled chain to loop towards the membrane interface. nih.govnih.gov This can affect the lipid's packing, orientation, and interaction with other membrane components.
Molecular dynamics simulations have shown that while the NBD chromophore in NBD-labeled lipids generally locates near the glycerol (B35011) backbone/carbonyl region of the membrane, its specific orientation can vary. nih.govcore.ac.uk For example, in NBD-labeled phosphatidylethanolamines, the nitro group of the NBD moiety was found to face the interior of the bilayer, leading to an inverted orientation of the lipid's headgroup and affecting interface properties like electrostatic potential. core.ac.uk
Studies have indicated that the NBD label can alter the physical properties of lipids, with well-characterized effects on phosphatidylserine. nih.gov In the context of ceramide, the addition of the NBD group can influence its behavior within membranes. While some studies suggest that headgroup-labeled NBD-ceramide can be a sensitive reporter of membrane order, others indicate that NBD-labeled lipids may prefer more fluid phases over ordered, gel-like phases. canada.catandfonline.comutl.pt This preference could potentially lead to a misrepresentation of the true distribution and behavior of native ceramide, which is known to form rigid, ordered domains. tandfonline.comutl.pt The perturbation caused by the NBD group is a critical consideration, and researchers often turn to less perturbing fluorophores, such as TopFluor, for certain applications. avantiresearch.com
Specificity and Selectivity in Biological Systems
The specificity and selectivity of C12 NBD-ceramide in biological systems are crucial for the accurate interpretation of experimental results. While it serves as a valuable tool, its metabolism and interactions can differ from that of its natural, unlabeled counterpart.
One of the key aspects of its selectivity lies in its interaction with enzymes involved in ceramide metabolism. Research has shown that this compound is a preferred substrate for alkaline and neutral ceramidases, while being relatively resistant to acid ceramidase. nih.govcaymanchem.com This differential specificity makes it a useful tool for specifically assaying the activity of alkaline and neutral ceramidases in various cell lines. nih.govcaymanchem.com In contrast, the shorter-chain C6-NBD-ceramide is poorly hydrolyzed by these enzymes. nih.gov
However, the presence of the NBD group can influence enzyme kinetics. For neutral ceramidase, the labeling of ceramide with NBD was found to reduce the Michaelis constant (Km) of the enzyme, indicating a higher affinity for the labeled substrate compared to natural ceramide. nih.gov This highlights that while this compound can be a sensitive substrate, the kinetic parameters obtained may not directly reflect those for the natural substrate.
Furthermore, the trafficking and localization of this compound within the cell may not perfectly mimic that of endogenous ceramide. Like other fluorescent ceramide analogs, NBD-ceramides have been shown to accumulate in the Golgi apparatus. nih.gov While this property is useful for staining this organelle, it also indicates a specific trafficking pathway that may not be representative of all ceramide pools within the cell. The ceramide transport protein (CERT), which is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum to the Golgi, has been shown to transport a C12-NBD-dihydroceramide analog. biorxiv.org Interestingly, the transport rate for the NBD-labeled 1-deoxy-dihydroceramide was higher than its hydroxylated counterpart, suggesting that the NBD label and modifications to the ceramide backbone can influence its interaction with transport proteins. biorxiv.org
The cellular uptake and subsequent metabolism of this compound can also be influenced by cellular machinery, such as the P-glycoprotein (Pgp) efflux pump. researchgate.net Studies have shown that Pgp-positive cells have reduced glycosylation of C12-NBD-ceramide, which could affect downstream signaling pathways. researchgate.net
These findings underscore the importance of carefully considering the specific experimental context and validating observations with complementary methods to ensure that the results obtained with this compound accurately reflect the underlying biological processes.
Future Directions and Emerging Research Avenues
Development of Advanced Imaging Techniques with C12 NBD-Ceramide
This compound is well-established as a probe for fluorescence microscopy and cellular imaging, enabling detailed studies of membrane dynamics and lipid trafficking. pubcompare.ai Future research is focused on leveraging its properties in conjunction with cutting-edge imaging technologies to achieve unprecedented spatial and temporal resolution. The development of super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM), offers the potential to visualize the movement and localization of individual this compound molecules within specific subcellular compartments, like the Golgi apparatus or mitochondria, with nanoscale precision.
Furthermore, combining this compound with Förster Resonance Energy Transfer (FRET) microscopy can provide dynamic information about its interactions with other lipids and proteins in real-time. This can help elucidate the formation of ceramide-rich membrane domains and their role in signaling platforms. While this compound is a primary tool, its utility is often benchmarked against other fluorescent lipid analogs, each with specific advantages for different imaging applications. medchemexpress.com
Table 1: Comparison of Fluorescent Ceramide Analogs
| Fluorescent Analog | Fluorophore | Typical Application | Excitation/Emission (nm) | Reference |
|---|---|---|---|---|
| This compound | Nitrobenzoxadiazole (NBD) | Substrate for ceramidase assays, lipid trafficking. | 333, 465 / Not specified | caymanchem.com |
| BDP TMR ceramide | BDP TMR | General lipid bilayer labeling. | 542 / 572 | medchemexpress.com |
| BDP FL ceramide | BDP FL | Visualization of the Golgi apparatus. | 503 / 509 | medchemexpress.com |
| C6 NBD Glucosylceramide | C6 Nitrobenzoxadiazole (NBD) | Studying metabolism and internalization of glucosylceramide. | 466 / 535 | medchemexpress.com |
Elucidating Novel Roles in Cellular Homeostasis
Ceramides (B1148491) are critical signaling molecules that regulate a wide array of cellular activities, including apoptosis, cell differentiation, and proliferation. medchemexpress.com Maintaining the proper balance of different sphingolipids is essential for cellular and tissue homeostasis. medchemexpress.com this compound serves as a key substrate for investigating the enzymes that control this balance, particularly neutral and alkaline ceramidases. caymanchem.com
Recent studies have utilized this compound to uncover the roles of these enzymes in specific physiological contexts. For example, research into macrophage metabolism has employed this compound to demonstrate how neutral ceramidase activity is crucial for maintaining intestinal immune homeostasis and controlling enteric infections. biocompare.com In another area, studies on photoreceptor homeostasis in Drosophila showed that secreted ceramidase can metabolize this compound at the cell surface, a process vital for preventing light-dependent retinal degeneration. sdbonline.org Future research will continue to use this fluorescent analog to probe the function of ceramide-metabolizing enzymes in other tissues and disease models, potentially revealing new therapeutic targets for diseases characterized by dysregulated lipid metabolism.
Table 2: Research Using this compound to Study Cellular Homeostasis
| Research Area | Key Finding | Organism/System Studied | Role of this compound | Reference |
|---|---|---|---|---|
| Intestinal Immunity | Neutral ceramidase regulates macrophage metabolism and immune homeostasis. | Mouse Macrophages | Substrate to measure neutral ceramidase activity. | biocompare.com |
| Photoreceptor Survival | Secreted ceramidase maintains photoreceptor homeostasis. | Drosophila | Substrate to detect extracellular ceramide hydrolysis. | sdbonline.org |
| Mitochondrial Metabolism | Mitochondria exhibit neutral ceramidase activity. | Mouse and Rat Liver Mitochondria | Substrate for neutral ceramidase activity assay. | nih.gov |
Q & A
Q. What are the optimal methods for detecting C12 NBD-Ceramide in cellular studies?
this compound can be detected using fluorescence microscopy, thin-layer chromatography (TLC), and mass spectrometry. For fluorescence tracking, the NBD fluorophore enables visualization in live cells, particularly in organelles like the Golgi apparatus . TLC is effective for separating and purifying NBD-labeled lipids, as demonstrated in studies on Trypanosoma cruzi sphingolipid biosynthesis, where silica gel column elution was used . UV-MALDI mass spectrometry (without an external matrix) is also viable, with detection in both positive and negative ion modes, confirming the NBD-COOH structure .
Q. How should researchers design experiments to track sphingolipid metabolism using this compound?
Key considerations include:
- Labeling conditions : Incubate cells with 5 µM this compound bound to delipidated bovine serum albumin (BSA) for 24 hours to ensure efficient uptake .
- Controls : Include untreated cells and use pure NBD controls to distinguish nonspecific signals .
- Purification : Use TLC to isolate NBD-DHHexosylCer derivatives post-incubation .
- Replication : Conduct triplicate experiments to account for biological variability.
Q. What are the critical steps in preparing this compound for lipid bilayer incorporation?
Solubilize this compound in ethanol or DMSO, and deliver it to cells via BSA conjugates to prevent aggregation . Validate incorporation efficiency using fluorescence microscopy or lipid extraction followed by TLC. Ensure proper storage at -20°C in inert atmospheres to avoid degradation.
Advanced Research Questions
Q. How can contradictory results in this compound trafficking studies be analyzed?
Discrepancies may arise from differences in cell models (e.g., Trypanosoma cruzi vs. mammalian fibroblasts) or detection methods. For example, UV-MALDI-MS and surface-enhanced Raman spectroscopy (SERS) may yield varying sensitivity for lipid localization. To resolve contradictions:
- Cross-validate findings using multiple techniques (e.g., fluorescence + mass spectrometry).
- Standardize incubation times and concentrations across studies.
- Account for cell-type-specific lipid metabolism pathways.
Q. What computational approaches complement experimental data from this compound studies?
Machine learning (ML) can analyze complex spectral data, such as SERS outputs, to identify subtle variations in lipid-nanoparticle interactions. In fibroblast studies, ML differentiated cellular changes induced by NBD-Ceramide vs. free NBD, highlighting its utility in high-dimensional data interpretation . Pair ML with traditional statistical methods (e.g., PCA for spectral clustering) to enhance reproducibility.
Q. How should researchers quantify NBD-Ceramide conversion from NBD-SM in enzyme assays?
Use a modified Dole solvent system for nonchromatographic acid sphingomyelinase assays. Generate a calibration curve by plotting NBD-SM reaction mixture amounts (0–15 nmol) against NBD-Ceramide product (pmol). Note the linear range (up to 7.5 nmol NBD-SM) and plateau phase, indicating enzyme saturation . Normalize data to protein content or control reactions lacking enzyme.
Q. What statistical considerations are essential when analyzing time-dependent this compound uptake?
- Sample size : Use power analysis to determine adequate replicates, considering fluorescence signal variability .
- Temporal data : Apply repeated-measures ANOVA to assess uptake kinetics.
- Normalization : Correct for background fluorescence and batch effects using Z-score normalization or reference lipids.
Methodological Optimization
Q. How can researchers optimize this compound labeling in divergent cell models?
Tailor protocols to cell type:
- Parasites (T. cruzi): Use 24-hour labeling to match slow sphingolipid turnover .
- Mammalian cells (fibroblasts): Reduce incubation time (<12 hours) to minimize cytotoxicity from NBD photobleaching . Validate labeling efficiency via dose-response curves and cytotoxicity assays (e.g., MTT).
Q. What strategies mitigate artifacts from the NBD fluorophore in live-cell studies?
- Quenching controls : Use dynamic quenching agents (e.g., potassium iodide) to distinguish membrane-embedded vs. free NBD signals.
- Photostability : Limit laser exposure and use antifade reagents.
- Functional assays : Compare NBD-Ceramide effects with unlabeled ceramides to confirm biological relevance .
Q. How can researchers integrate fluorescence and SERS data for comprehensive lipid analysis?
Correlate spatial fluorescence data (organelle-specific localization) with SERS spectral fingerprints (molecular interactions). For example, combine confocal microscopy (NBD fluorescence) with SERS mapping of gold nanoparticle-lipid interactions in the same cell population . Use open-source tools (e.g., ImageJ plugins) for co-registration of multimodal datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
